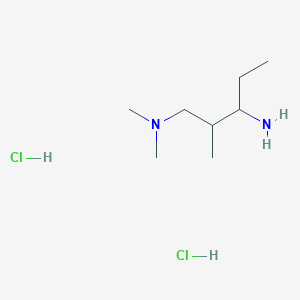
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,1-N,2-Trimethylpentane-1,3-diamine;dihydrochloride, also known as TMPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TMPD is a diamine that has two tertiary amine groups and is highly soluble in water. The compound is used in various scientific research applications, including biochemical assays, drug discovery, and materials science.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Research on the chemistry of N-substituted derivatives, such as those derived from D-penicillamine, has shown the potential of utilizing specific chemistry for modifying compounds to achieve desired properties or functionalities. For instance, studies have demonstrated the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry. This process involves complex steps, including methylation and hydrolysis, to produce the corresponding salts of DL-2-methylpenicillamine, highlighting the compound's utility in synthetic chemistry for creating or modifying molecular structures with potential therapeutic applications (Al-Zaidi, Crilley, & Stoodley, 1983).
Organic Syntheses and Reactions
In the realm of organic synthesis, the creation and study of novel compounds such as 3,3,4-trimethylpent-1-yne and 2,3,3,8,8,9-hexamethyldeca-4,6-diyne showcase the versatility of hydrocarbon structures in generating complex molecules. These syntheses offer insights into the mechanisms of organic reactions, potentially leading to new materials or pharmaceuticals with unique properties (Meshcherynakov & Petrova, 1962).
Material Science and Engineering
In material science, the development of thermotropic poly(ester-imide)s based on trimellitic anhydride and branched diamino alkane spacers represents an innovative approach to designing polymers with specific thermal and optical properties. These poly(ester-imide)s exhibit ordered, quasi-crystalline smectic layer structures in the solid state and transform into a nematic phase upon melting. Such materials are of interest for applications in liquid crystal displays and other optical devices, where controlled alignment and phase behavior are crucial (Abajo, Campa, Schwarz, & Kricheldorf, 1997).
Pharmaceutical Chemistry
The field of pharmaceutical chemistry benefits from studies on metal-catalyzed 1,2-diamination reactions, which are key for synthesizing biologically active natural products and pharmaceutical agents. Chiral 1,2-diamines, as control elements in asymmetric synthesis, offer pathways to creating compounds with potential therapeutic value. This research underscores the importance of innovative synthetic methods in drug discovery and development, aiming to enhance the efficiency and selectivity of chemical reactions for producing medically relevant molecules (Cardona & Goti, 2009).
Eigenschaften
IUPAC Name |
1-N,1-N,2-trimethylpentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-5-8(9)7(2)6-10(3)4;;/h7-8H,5-6,9H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIISJDBDVCWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CN(C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methylbenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2761566.png)
![N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761567.png)

![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2761572.png)
![(Z)-4-chloro-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2761573.png)






![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
